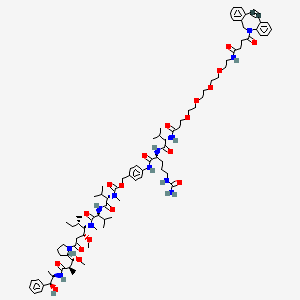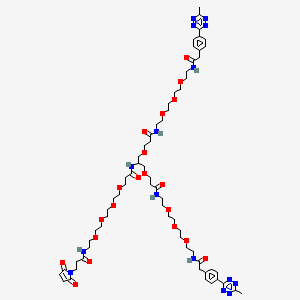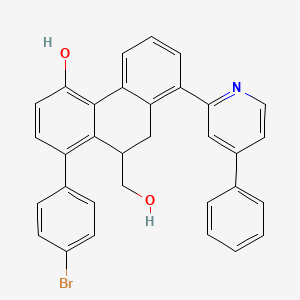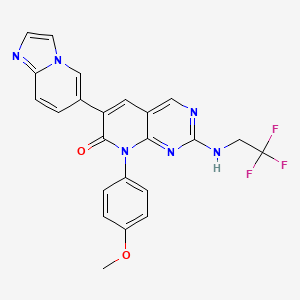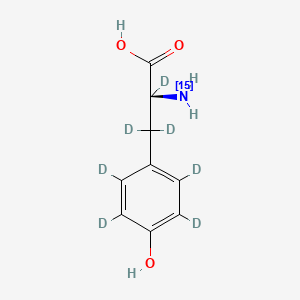
L-Tyrosine-15N,d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine-15N,d7 is a labeled form of L-Tyrosine, a non-essential amino acid. This compound is labeled with both deuterium (d7) and nitrogen-15 (15N), making it useful in various scientific research applications. L-Tyrosine itself is known for its role in protein synthesis and as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Tyrosine-15N,d7 is synthesized by incorporating stable isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Tyrosine molecule. The synthesis typically involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. The exact synthetic routes can vary, but they generally involve the following steps:
Starting Material: The synthesis begins with commercially available L-Tyrosine.
Isotope Incorporation: The hydrogen atoms in the L-Tyrosine molecule are replaced with deuterium atoms using deuterated reagents. Similarly, nitrogen-15 is incorporated using nitrogen-15 labeled ammonia or other nitrogen sources.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotope-labeled precursors are used to produce this compound in bulk.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging and Distribution: The compound is then packaged and distributed to research institutions and laboratories.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine-15N,d7 undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form L-DOPA (L-3,4-dihydroxyphenylalanine), which is a precursor to dopamine.
Reduction: Reduction reactions can convert L-Tyrosine to other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the L-Tyrosine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
L-DOPA: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
Applications De Recherche Scientifique
L-Tyrosine-15N,d7 is widely used in scientific research due to its labeled isotopes. Some applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of tyrosine in biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as the role of tyrosine in cellular signaling.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of tyrosine-based drugs.
Industry: Employed in the production of labeled compounds for research and development purposes
Mécanisme D'action
L-Tyrosine-15N,d7 exerts its effects by participating in the same biochemical pathways as unlabeled L-Tyrosine. It is incorporated into proteins and converted into neurotransmitters such as dopamine, norepinephrine, and epinephrine. The labeled isotopes allow researchers to track these processes with high precision using techniques like nuclear magnetic resonance (NMR) and mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine-13C9,d7: Labeled with carbon-13 and deuterium.
L-Tyrosine-15N: Labeled with nitrogen-15 only.
L-Tyrosine-d7: Labeled with deuterium only
Uniqueness
L-Tyrosine-15N,d7 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in research applications, making it a valuable tool for studying complex biochemical processes .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D,10+1 |
Clé InChI |
OUYCCCASQSFEME-IXRIYXPNSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H])O)[2H] |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


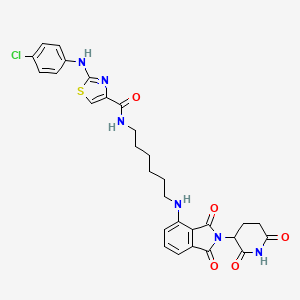

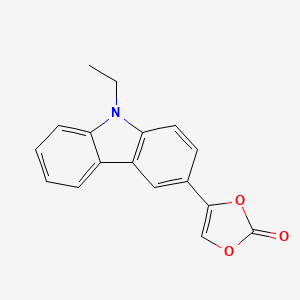
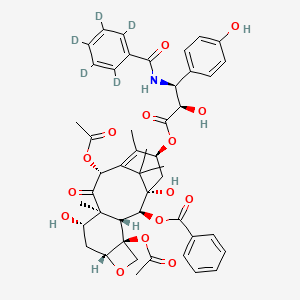
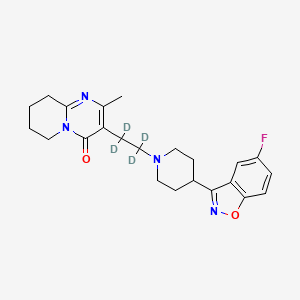



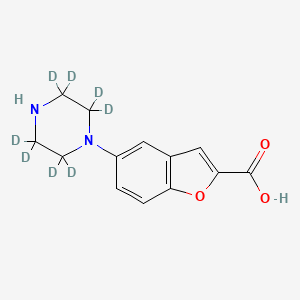
![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
